molecular formula C21H27NO3 B2974626 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide CAS No. 1421497-57-5

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide

Cat. No.: B2974626
CAS No.: 1421497-57-5
M. Wt: 341.451
InChI Key: ZISZCHHXSFXVPC-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a unique molecular architecture. Its structure combines an adamantane-1-carboxamide core linked via a 2-hydroxyethyl group to a 2,3-dihydrobenzofuran moiety. The hydroxyethyl spacer may enhance solubility and serve as a functional handle for further derivatization.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3/c23-18(16-1-2-19-17(8-16)3-4-25-19)12-22-20(24)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-2,8,13-15,18,23H,3-7,9-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISZCHHXSFXVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C34CC5CC(C3)CC(C5)C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis for efficient reaction times and yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Dihydro derivatives

    Substitution: Various substituted benzofuran derivatives

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The benzofuran ring and adamantane moiety contribute to its binding affinity and specificity towards these targets . The compound may modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis with key analogs:

Structural Comparison
Compound Core Structure Key Substituents Functional Groups
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide Adamantane-carboxamide 2,3-Dihydrobenzofuran, 2-hydroxyethyl linker Amide, hydroxyl, ether
N-o-tolylcycloadamantanecarboxamide (from ) Adamantane-carboxamide o-Tolyl group Amide, aromatic methyl
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) Adamantane-indol-oxoacetamide Indole, oxoacetamide, variable amines Amide, ketone, aromatic heterocycle

Key Observations :

  • Aromatic Systems: The target compound’s dihydrobenzofuran differs from indole-based analogs (e.g., compounds 5a–y) in electronic properties.
  • Linker Groups : The 2-hydroxyethyl group introduces a polar, flexible spacer absent in rigid oxoacetamide or direct aryl-linked derivatives. This could improve solubility but reduce metabolic stability.
  • Synthetic Pathways : The synthesis of adamantane-carboxamide derivatives often begins with adamantane-1-carbonyl chloride (as in ). However, the target compound’s dihydrobenzofuran-5-yl component likely requires distinct intermediates, such as functionalized benzofuran precursors, compared to indole or toluidine-based routes .
Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are scarce, inferences can be drawn from structurally related adamantane derivatives:

  • Bioactivity: Indole-oxoacetamide derivatives (e.g., 5a–y) exhibit reported activity in kinase inhibition or antimicrobial assays . The target compound’s benzofuran moiety could confer distinct target selectivity, as benzofuran derivatives are known to interact with serotonin receptors or oxidative stress pathways.
  • Metabolic Stability : The hydroxyethyl group may increase susceptibility to glucuronidation or oxidation compared to methyl or halogen-substituted analogs.

Biological Activity

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]adamantane-1-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of pain management and neuroprotection. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an adamantane core, a benzofuran moiety, and a hydroxyl group. Its molecular formula is C19H25NO3, with a molecular weight of 315.41 g/mol. The presence of these functional groups contributes to its biological activity.

Research indicates that compounds similar to this compound may act as selective agonists for cannabinoid receptors, particularly CB2 receptors. This action is crucial for modulating pain pathways and reducing inflammation. The activation of CB2 receptors has been shown to suppress microglial activation and neuroinflammation, which are significant factors in neuropathic pain conditions .

Analgesic Effects

Studies have demonstrated that derivatives of benzofuran compounds exhibit potent analgesic effects in various animal models. For instance, specific analogs have been shown to reverse neuropathic pain in spinal nerve ligation models without affecting locomotor behavior. This suggests a targeted action on pain pathways rather than central nervous system effects .

Neuroprotective Properties

The neuroprotective capabilities of this compound have been explored through its antioxidant properties. Analogues have been found to inhibit lipid peroxidation and scavenge free radicals, which are critical in protecting neural tissues from oxidative stress associated with injuries such as stroke .

Study 1: Analgesic Efficacy in Neuropathic Pain Models

A study involving the administration of similar benzofuran derivatives demonstrated significant reductions in pain scores in rats subjected to nerve injury models. The efficacy was comparable to established analgesics but with fewer side effects related to central nervous system activity .

Study 2: Neuroprotection in Traumatic Brain Injury

In another investigation, a compound structurally related to this compound was tested for its protective effects against traumatic brain injury in mice. Results indicated that the compound significantly improved outcomes by reducing neuronal death and preserving cognitive function post-injury .

Data Table: Biological Activities of Related Compounds

Compound NameMechanism of ActionPrimary EffectModel UsedReference
MDA7CB2 AgonistAnalgesiaNeuropathic Pain Model
MDA42CB2 AgonistAnti-inflammatorySpinal Nerve Ligation Model
22AntioxidantNeuroprotectionTraumatic Brain Injury Model

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